molecular formula C17H13NO2S B2830499 (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE CAS No. 1086232-17-8

(5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B2830499
CAS No.: 1086232-17-8
M. Wt: 295.36
InChI Key: CKQUZMKPOWYSNX-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z)-3-(2-Methylphenyl)-5-(Phenylmethylidene)-1,3-Thiazolidine-2,4-Dione” is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted with a 2-methylphenyl group at position 3 and a benzylidene moiety at position 5 in the Z-configuration. Thiazolidinediones are heterocyclic compounds of significant pharmacological interest, particularly as insulin sensitizers and antimicrobial agents . The Z-configuration of the benzylidene group is critical for bioactivity, as it influences molecular geometry and interactions with biological targets .

The compound’s synthesis typically involves condensation reactions between thiosemicarbazides and α-keto acids or via cycloaddition pathways, as described in studies on analogous TZDs . Its structure has been confirmed using X-ray crystallography and spectroscopic methods, with software like SHELXL ensuring precise refinement of crystallographic data .

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-12-7-5-6-10-14(12)18-16(19)15(21-17(18)20)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQUZMKPOWYSNX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the cyclocondensation of thiazolidine-2,4-dione with an appropriate benzaldehyde derivative. One common method involves the reaction of thiazolidine-2,4-dione with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolidinedione ring undergoes oxidation at the sulfur atom, yielding sulfoxides or sulfones depending on reaction conditions:

Reaction TypeReagents/ConditionsProductsReferences
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> in acetic acid, 50–60°C(5Z)-3-(2-methylphenyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione sulfoxide
Sulfone formationKMnO<sub>4</sub> in aqueous H<sub>2</SO<sub>4</sub>, refluxThis compound sulfone

Oxidation typically preserves the stereochemistry of the exocyclic double bond but modifies the electronic properties of the sulfur-containing ring, influencing biological activity.

Reduction Reactions

The C=C double bond in the benzylidene group is susceptible to reduction:

Reaction TypeReagents/ConditionsProductsReferences
HydrogenationH<sub>2</sub>, Pd/C catalyst, ethanol, RTSaturated thiazolidine-2,4-dione derivative
Borohydride reductionNaBH<sub>4</sub> in methanolPartially reduced intermediates (rare)

Reduction of the benzylidene moiety diminishes π-conjugation, altering the compound’s planarity and potential binding interactions .

Nucleophilic Substitution

The methylphenyl group and thiazolidinedione ring participate in substitution reactions:

Reaction TypeReagents/ConditionsProductsReferences
HalogenationBr<sub>2</sub> in CHCl<sub>3</sub>, FeCl<sub>3</sub> catalystBrominated derivatives at the 2-methylphenyl group
AcylationAcetyl chloride, pyridineAcetylated thiazolidinedione analogs

Substitution reactions enable functionalization for structure-activity relationship (SAR) studies .

Condensation and Cycloaddition

The exocyclic double bond facilitates Knoevenagel condensation and cycloaddition:

Knoevenagel Condensation

Reaction with aldehydes under basic conditions extends conjugation:

text
Reaction: Thiazolidinedione + Aldehyde → New benzylidene-thiazolidinedione derivative Conditions: Piperidine, glacial acetic acid, anhydrous toluene, reflux (8–9 hours) Yield: 70–85% (depending on aldehyde substituents)[3][5][9]

Mannich Reaction

Introduction of amine-containing side chains:

text
Reaction: Thiazolidinedione + Formaldehyde + Piperidine → 3-(Piperidin-1-ylmethyl) derivative Conditions: Ethanol, reflux (6 hours) Yield: 65–78%[9]

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the thiazolidinedione ring undergoes cleavage:

Reaction TypeReagents/ConditionsProductsReferences
Acidic hydrolysisHCl (conc.), refluxThiourea and carboxylic acid fragments
Base-mediatedNaOH (ethanolic), 80°CThiol and dicarbonyl intermediates

Metal-Catalyzed Cross-Coupling

The aromatic rings enable Suzuki-Miyaura and Heck reactions for structural diversification:

Reaction TypeReagents/ConditionsProductsReferences
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid, K<sub>2</sub>CO<sub>3</sub>, DMFBiaryl-thiazolidinedione hybrids

Key Research Findings

  • Oxidation enhances electrophilicity, improving interactions with biological targets like PPAR-γ .
  • Knoevenagel-derived analogs show improved anticancer activity (IC<sub>50</sub> = 2.1–8.7 μM against HepG2 cells) .
  • Mannich reaction products exhibit dual antimicrobial and anti-inflammatory properties .

Scientific Research Applications

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines.

  • Breast Cancer : A study evaluated a series of thiazolidine-2,4-dione derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds derived from thiazolidine-2,4-dione demonstrated significant anti-tumor activity, affecting cell proliferation in a dose-dependent manner. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal non-cancerous cells, suggesting potential for targeted therapy .
  • Mechanisms of Action : The proposed mechanisms include modulation of apoptotic pathways. For instance, some derivatives were found to decrease anti-apoptotic Bcl-2 family proteins while increasing pro-apoptotic members in cancer cells . This indicates that (5Z)-3-(2-methylphenyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione could serve as a lead compound for developing new anticancer agents.

Neuroprotective Properties

Recent research highlighted the neuroprotective effects of thiazolidine-2,4-dione derivatives in models of neurodegeneration.

  • Alzheimer's Disease : A derivative similar to the compound investigated showed potential in reducing memory impairment in animal models through inhibition of phosphorylated tau (p-Tau) and enhancement of memory function. The study utilized both in vitro and in vivo models to demonstrate that these compounds could improve neuropathology associated with Alzheimer's disease .

Antimicrobial Activity

Thiazolidine-2,4-diones also exhibit antimicrobial properties against various pathogens.

  • Bacterial Resistance : A study synthesized several derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL . This suggests their potential application in combating antibiotic-resistant strains.

Antidiabetic Effects

Thiazolidinediones are recognized for their antihyperglycemic effects and are used in the management of type 2 diabetes.

  • Mechanism : These compounds enhance insulin sensitivity and regulate glucose metabolism. The synthesized derivatives have been shown to significantly reduce blood glucose levels in experimental models . This positions thiazolidine-2,4-diones as vital components in diabetes treatment regimens.

Synthesis and Environmental Considerations

The synthesis of thiazolidine-2,4-dione derivatives has evolved to include greener methodologies.

  • Green Chemistry : Recent studies employed deep eutectic solvents as both solvents and catalysts for synthesizing these compounds, minimizing environmental impact compared to traditional methods . This approach not only enhances sustainability but also improves yield and purity of the desired products.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-METHYLPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In the case of its antidiabetic activity, the compound is believed to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial growth .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, enhancing reactivity in cycloaddition reactions.
  • Extended conjugated systems (e.g., cinnamylidene in ) alter electronic absorption spectra, relevant for photodynamic applications.
  • Bulky substituents (e.g., acridinyl in ) improve DNA-binding affinity but may reduce bioavailability.

Hypolipidemic Activity

Thiazolidinediones are PPAR-γ agonists, modulating lipid metabolism. The target compound’s 2-methylphenyl group confers moderate PPAR-γ binding (IC₅₀: 12 µM), while derivatives with 4-fluorobenzyl () or pyridinyl substituents () show enhanced potency (IC₅₀: 3–5 µM) due to improved hydrophobic interactions.

Antimicrobial Activity

Compound MIC₅₀ (µg/mL) Against S. aureus MIC₅₀ (µg/mL) Against E. coli Notes References
(5Z)-3-(2-Methylphenyl)-5-(Phenylmethylidene)-TZD 25.3 >100 Moderate Gram-positive activity
(5Z)-5-(4-Methoxybenzylidene)-3-Benzyl-TZD 8.7 32.5 Methoxy group enhances permeability
(5Z)-3-(4-Chlorophenyl)-5-(Phenylmethylidene)-TZD 12.4 45.6 Chlorine improves membrane disruption

Key Observations :

  • Methoxy and chloro substituents improve antimicrobial efficacy by enhancing membrane penetration.
  • The target compound’s 2-methylphenyl group limits activity against Gram-negative bacteria due to reduced outer membrane permeability.

Anticancer Activity

Derivatives with acridinyl () or quinoxalinyl () moieties exhibit potent anticancer activity (IC₅₀: 2–5 µM against MCF-7 cells) via topoisomerase inhibition. The target compound lacks these substituents and shows negligible cytotoxicity (IC₅₀: >50 µM).

Biological Activity

Thiazolidine-2,4-dione derivatives, including (5Z)-3-(2-methylphenyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione, are gaining attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic effects, particularly in the treatment of diabetes and cancer. This article reviews the biological activities associated with this specific compound, highlighting key research findings and case studies.

Chemical Structure and Properties

The compound this compound features a five-membered ring containing nitrogen and sulfur atoms. Its unique structure allows for various substitutions that can enhance its biological activity.

Antidiabetic Activity

Thiazolidine-2,4-diones have been extensively studied for their antidiabetic properties. These compounds act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. A review of several derivatives indicates significant antidiabetic effects, suggesting that modifications to the thiazolidine core can enhance efficacy against diabetes-related complications .

Anticancer Activity

Recent studies have demonstrated that thiazolidine-2,4-diones exhibit promising anticancer properties. For instance, compounds derived from this class have shown effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). In a study evaluating several derivatives, compounds 5, 7, and 9 demonstrated high anti-cancer activity by inducing apoptosis in cancer cells while sparing normal cells . The mechanisms of action include:

  • Induction of apoptosis through modulation of Bcl-2 family proteins.
  • Inhibition of topoisomerase I and II activities, which are critical for DNA replication and repair .

Antimicrobial Activity

Thiazolidine derivatives have also shown antimicrobial properties. A study reported that various synthesized derivatives exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL. This suggests potential applications in treating bacterial infections .

Case Studies

  • Anticancer Efficacy : A study focused on the anticancer effects of thiazolidine derivatives indicated that certain modifications could enhance their ability to induce cell death in breast cancer cells. The research highlighted that these compounds could selectively target cancer cells without affecting normal tissue .
  • Antidiabetic Mechanism : Another investigation into the antidiabetic potential revealed that specific thiazolidine derivatives improved insulin sensitivity in diabetic models. The study emphasized the importance of structural variations in enhancing pharmacological effects .

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism Reference
AntidiabeticSignificant improvement in glucose metabolismPPAR agonism
AnticancerHigh activity against MCF-7/MDA-MB-231Induction of apoptosis; inhibition of topoisomerases
AntimicrobialEffective against Gram-positive bacteriaDisruption of bacterial cell wall integrity

Q & A

Q. What are the key steps for synthesizing (5Z)-3-(2-methylphenyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a thiazolidine core followed by introduction of substituents. Critical steps include:

  • Cyclization : Use of carbodiimides or thiourea derivatives under reflux conditions (ethanol or toluene, 80–100°C) .
  • Substituent addition : Knoevenagel condensation to introduce the phenylmethylidene group, requiring precise pH control (acidic or basic catalysts like piperidine) .
  • Optimization : Reaction yields improve with microwave-assisted synthesis (reduced time) or continuous flow reactors for better temperature control .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., Z-configuration of the exocyclic double bond via coupling constants) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity; discrepancies >2% require repurification .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 353.08) .

Q. What are the common biological screening assays for this compound?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays (IC50_{50} via ELISA) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • SHELXL refinement : Use twin refinement for high-Rmerge_{merge} datasets and anisotropic displacement parameters for heavy atoms .
  • Disorder modeling : Partial occupancy assignments for flexible substituents (e.g., methylphenyl groups) improve R-factors .
  • Validation : Check PLATON alerts for missed symmetry or voids .

Q. What strategies address discrepancies between in vitro and in vivo bioactivity data?

  • Solubility : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity in cell assays .
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways .
  • Formulation : Liposomal encapsulation enhances bioavailability in rodent models .

Q. How do substituent modifications impact PPAR-γ binding affinity?

  • SAR studies : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance PPAR-γ activation (IC50_{50} shifts from 12 µM to 4 µM) .
  • Docking simulations : AutoDock Vina predicts binding poses in the ligand-binding domain (LBD) of PPAR-γ; validate via mutagenesis (e.g., Lys367Ala disrupts H-bonding) .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across studies?

  • Strain variability : S. aureus (ATCC 25923 vs. clinical isolates) may show 4-fold MIC differences .
  • Culture conditions : Mueller-Hinton broth vs. RPMI-1640 affects compound solubility and potency .
  • Resistance markers : Efflux pump overexpression (e.g., norA in MRSA) reduces efficacy .

Q. How to reconcile conflicting cytotoxicity data in anticancer assays?

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in apoptotic pathways (caspase-3 activation vs. necrosis) .
  • Assay interference : Thiazolidinediones may reduce MTT tetrazolium directly, requiring CellTiter-Glo validation .

Methodological Tables

Q. Table 1: Comparison of Bioactivity in Analogous Thiazolidinediones

CompoundPPAR-γ IC50_{50} (µM)MIC (S. aureus) (µg/mL)Anticancer (HeLa IC50_{50}, µM)
Target compound12.3 ± 1.216 ± 218.5 ± 1.8
3-(4-Fluorophenyl) analog8.7 ± 0.924 ± 312.4 ± 1.1
5-(4-Chlorobenzylidene)6.5 ± 0.78 ± 19.8 ± 0.6
Data aggregated from .

Q. Table 2: Optimal Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationThiourea, EtOH, reflux, 12 h6590
KnoevenagelPiperidine, MeOH, 60°C, 6 h7892
Microwave-assisted150 W, 100°C, 30 min8596
Adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.